1-(difluoromethyl)-N-(2-hydroxy-5-nitrophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(difluoromethyl)-N-(2-hydroxy-5-nitrophenyl)-1H-pyrazole-3-carboxamide is a chemical compound characterized by its unique structure, which includes a difluoromethyl group, a hydroxy-nitrophenyl group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-(2-hydroxy-5-nitrophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and continuous flow reactors to handle the reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-(2-hydroxy-5-nitrophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group results in an amine derivative.
Scientific Research Applications
1-(difluoromethyl)-N-(2-hydroxy-5-nitrophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(difluoromethyl)-N-(2-hydroxy-5-nitrophenyl)-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity. The difluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(difluoromethyl)-N-(2-hydroxy-5-nitrophenyl)-1H-pyrazole-3-carboxamide stands out due to the presence of the difluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C11H8F2N4O4 |
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Molecular Weight |
298.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-(2-hydroxy-5-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H8F2N4O4/c12-11(13)16-4-3-7(15-16)10(19)14-8-5-6(17(20)21)1-2-9(8)18/h1-5,11,18H,(H,14,19) |
InChI Key |
FHEQZOQCZQDMPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=NN(C=C2)C(F)F)O |
Origin of Product |
United States |
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